REACTION_CXSMILES
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S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].Cl.Cl.[CH3:12][C:13]1[CH:18]=[C:17]([CH3:19])[CH:16]=[C:15]([NH2:20])[C:14]=1[NH2:21].Cl.[CH3:23][C:24]1[C:29]([CH:30]=O)=[CH:28][N:27]=[C:26]([NH:32][CH2:33][CH2:34][CH2:35][CH:36]2[CH2:41][CH2:40][N:39]([CH3:42])[CH2:38][CH2:37]2)[N:25]=1.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:12][C:13]1[C:14]2[N:21]=[C:30]([C:29]3[C:24]([CH3:23])=[N:25][C:26]([NH:32][CH2:33][CH2:34][CH2:35][CH:36]4[CH2:37][CH2:38][N:39]([CH3:42])[CH2:40][CH2:41]4)=[N:27][CH:28]=3)[NH:20][C:15]=2[CH:16]=[C:17]([CH3:19])[CH:18]=1 |f:0.1.2,3.4.5,8.9.10|
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Name
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|
Quantity
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15 kg
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
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1.96 kg
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Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
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|
Quantity
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54.63 kg
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
2.07 kg
|
Type
|
reactant
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Smiles
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Cl.Cl.CC1=C(C(=CC(=C1)C)N)N
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Name
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resultant mixture
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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|
Name
|
|
Quantity
|
1.65 kg
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
4-methyl-2-((3-(1-methylpiperidin-4-yl)propyl)amino)pyrimidine-5-carbaldehyde
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC(=NC=C1C=O)NCCCC1CCN(CC1)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.9 kg
|
Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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22.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
The precipitated product was stirred for ˜1 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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half of the volume (˜30 L) was then added, via a metering pump, to a stirring 50 L glass reactor system
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Type
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CUSTOM
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Details
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resulting in the formation of a precipitate
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Type
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CUSTOM
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Details
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The clear supernatant (˜20 L) was removed from the top of the 50 L reactor system
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Type
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CUSTOM
|
Details
|
purified water (˜20 kg)
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Type
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ADDITION
|
Details
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was added
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Type
|
STIRRING
|
Details
|
The resultant mixture was stirred for 10 min
|
Duration
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10 min
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Type
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FILTRATION
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Details
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filtered
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Type
|
WASH
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Details
|
washed with water (13 kg)
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Type
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CUSTOM
|
Details
|
dried at 35-40° C. under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CC=2NC(=NC21)C=2C(=NC(=NC2)NCCCC2CCN(CC2)C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |